4,4'-Biisoxazole, 3,3',5,5'-tetramethyl-
Description
Significance of Heterocyclic Bidentate Ligands in Contemporary Chemistry
Heterocyclic compounds containing two or more donor atoms, known as polydentate ligands, are of paramount importance in modern coordination chemistry and catalysis. ijpcbs.com Bidentate ligands, which possess two points of attachment to a central metal atom, are particularly noteworthy for their ability to form stable chelate rings. This chelation effect enhances the thermodynamic stability of the resulting metal complexes compared to those formed with analogous monodentate ligands.
The significance of heterocyclic bidentate ligands is multifaceted:
Catalysis: They are integral components of many homogeneous catalysts. By coordinating to a metal center, these ligands can modulate its electronic properties, steric environment, and, consequently, its catalytic activity and selectivity. mdpi.com The rigid framework of many heterocyclic bidentate ligands can impart high selectivity in asymmetric catalysis, a critical aspect in the synthesis of pharmaceuticals and fine chemicals.
Materials Science: These ligands are employed in the construction of metal-organic frameworks (MOFs) and coordination polymers. The directional nature of their coordination allows for the rational design of materials with specific porosities, thermal stabilities, and photophysical properties, making them suitable for applications in gas storage, separation, and sensing. mdpi.com
Supramolecular Chemistry: The defined geometry and hydrogen bonding capabilities of heterocyclic bidentate ligands drive the self-assembly of complex supramolecular architectures.
The isoxazole (B147169) moiety, with its nitrogen and oxygen atoms, presents potential coordination sites, and a biisoxazole system, therefore, offers a unique bidentate or even tetradentate ligand scaffold. The specific substitution pattern, such as the tetramethylation in 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl-, can further influence the ligand's steric bulk and electron-donating properties, thereby fine-tuning the characteristics of its metal complexes.
Historical Context and Evolution of Isoxazole and Biisoxazole Chemistry Research
The chemistry of isoxazoles has a rich history dating back to the late 19th and early 20th centuries. The isoxazole ring was first correctly identified by Ludwig Claisen in 1888. nih.gov A significant leap in isoxazole synthesis came from the work of Quilico and his contemporaries in the 1930s and 40s, who extensively explored the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. nih.gov This method remains a cornerstone of isoxazole synthesis to this day. nih.gov
Over the decades, research into isoxazole chemistry has expanded dramatically, driven by the discovery of their diverse biological activities. researchgate.net Isoxazole derivatives have been developed as pharmaceuticals, agrochemicals, and other functional organic molecules. nih.govresearchgate.net
The exploration of biisoxazole systems is a more recent development. Much of the initial interest in these molecules has been in the field of energetic materials, where the high nitrogen content and oxygen balance of the biisoxazole core are advantageous. google.com The synthesis of various biisoxazole isomers has been reported, often utilizing cycloaddition strategies. nih.gov For instance, the synthesis of 3,3'-biisoxazole derivatives has been achieved through the dimerization of nitrile oxides. The development of synthetic routes to asymmetrically substituted biisoxazoles and those with specific linkage patterns, such as the 4,4'-linkage, remains an active area of research, driven by the quest for novel ligands and functional materials.
Scope and Research Trajectory of 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl- within Organic and Materials Science
Direct and extensive research specifically on 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl- is not widely documented in publicly accessible scientific literature. However, based on the known chemistry of isoxazoles and the applications of related bidentate ligands, the potential research trajectory for this specific compound can be inferred.
In Organic Science:
The primary focus would likely be on its synthesis and its use as a building block for more complex molecules. The tetramethyl substitution pattern suggests that its synthesis would likely involve a substituted diketone or a related precursor in a cycloaddition reaction.
Potential Synthetic Precursors and Reactions:
| Precursor 1 | Precursor 2 | Reaction Type | Potential Product |
| A substituted β-diketone | Hydroxylamine (B1172632) | Condensation/Cyclization | 3,5-dimethylisoxazole (B1293586) derivative |
| A tetramethylated dialkyne | A source of nitrile oxide | [3+2] Cycloaddition | A tetramethylated biisoxazole |
The methyl groups at the 3, 5, 3', and 5' positions would be expected to enhance the solubility of the compound in organic solvents and provide steric hindrance that could influence its reactivity and the geometry of its derivatives.
In Materials Science:
The potential of 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl- as a ligand in coordination chemistry is a significant area for future research. The nitrogen atoms of the two isoxazole rings are positioned to act as a bidentate chelating ligand.
Hypothetical Coordination Complex Properties:
| Metal Ion | Potential Geometry | Potential Application |
| Copper(II) | Square Planar or Distorted Octahedral | Catalyst for oxidation reactions |
| Palladium(II) | Square Planar | Catalyst for cross-coupling reactions |
| Zinc(II) | Tetrahedral | Component of a fluorescent material |
The methyl groups would influence the "bite angle" of the ligand and the steric accessibility of the metal center, which could be exploited to control the selectivity of catalytic reactions. Furthermore, the thermal stability and volatility of its metal complexes could be of interest for applications in chemical vapor deposition (CVD) or as components in organic light-emitting diodes (OLEDs).
While specific experimental data for 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl- is currently limited, its structural features suggest a promising future in both fundamental organic synthesis and the development of advanced materials. Further research is needed to fully elucidate its properties and potential applications.
Structure
3D Structure
Properties
IUPAC Name |
4-(3,5-dimethyl-1,2-oxazol-4-yl)-3,5-dimethyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-5-9(7(3)13-11-5)10-6(2)12-14-8(10)4/h1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFVNSPNUXBVBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=C(ON=C2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466487 | |
| Record name | 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38604-92-1 | |
| Record name | 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4,4 Biisoxazole, 3,3 ,5,5 Tetramethyl and Its Analogues
Strategies for Carbon-Carbon Bond Formation in Biisoxazole Synthesis
The creation of the C4-C4' bond joining two pre-formed 3,5-dimethylisoxazole (B1293586) units is a direct and powerful strategy. This can be accomplished through either oxidative coupling of C-H bonds or through modern transition-metal-catalyzed cross-coupling reactions involving halogenated precursors.
Oxidative Coupling Approaches for 4,4'-Linkage Construction
Oxidative homocoupling represents a highly atom-economical method for forging carbon-carbon bonds. While specific examples detailing the direct oxidative coupling of 3,5-dimethylisoxazole at the C4 position to yield 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl- are not extensively documented in readily available literature, the principles of such transformations are well-established for other heterocyclic systems. This approach would theoretically involve the activation of the C4-H bond of two 3,5-dimethylisoxazole molecules, followed by a coupling process, typically mediated by a transition metal catalyst and an oxidant.
The feasibility of this route depends on the relative reactivity of the C4-H bond compared to other positions on the ring and the methyl substituents. Palladium catalysts are often employed for such C-H activation/coupling reactions. The general mechanism involves the formation of a metal-carbon bond at the C4 position, which then undergoes a coupling process to form the new biaryl-type linkage.
Cross-Coupling Reactions Utilizing Halogenated Isoxazole (B147169) Precursors (e.g., Suzuki, Sonogashira, Negishi)
Transition-metal-catalyzed cross-coupling reactions are among the most robust and widely used methods for constructing C-C bonds, including linkages between heterocyclic rings. nih.gov These methods typically involve the reaction of a halogenated isoxazole (e.g., 4-iodo- or 4-bromo-3,5-dimethylisoxazole) with a suitable organometallic coupling partner.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a premier method for biaryl synthesis due to its mild conditions and high functional group tolerance. youtube.comyoutube.com For the synthesis of the target molecule, a plausible route involves the palladium-catalyzed homocoupling of 3,5-dimethylisoxazole-4-boronic acid or its ester, or the cross-coupling of 4-bromo-3,5-dimethylisoxazole (B80238) with its corresponding boronic acid derivative. researchgate.net The use of bulky phosphine (B1218219) ligands, such as P(t-Bu)3·HBF4, has been shown to be essential in similar couplings of 5-bromoisoxazoles, successfully suppressing the formation of ketone byproducts. researchgate.net The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the isoxazole halide, followed by transmetalation with the boronic acid species and reductive elimination to yield the coupled product. youtube.comyoutube.com
Sonogashira Coupling: The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org While not a direct route to the C4-C4' single bond, it is a powerful tool for functionalizing the isoxazole core at the C4 position. nih.govrsc.orgresearchgate.net A synthesis could proceed by coupling 4-iodo-3,5-dimethylisoxazole with a protected acetylene, followed by deprotection and a subsequent oxidative coupling (e.g., Glaser or Hay coupling) of the resulting 4-ethynyl-3,5-dimethylisoxazole. Alternatively, the Sonogashira reaction can be used to build more complex trisubstituted isoxazoles. nih.govnih.gov Studies have shown that the steric effect of the substituent at the C3 position of the isoxazole ring has a greater influence on the reaction's efficiency than the group at the C5 position. nih.govrsc.org
Table 1: Example Conditions for Sonogashira Coupling of 4-Iodoisoxazoles
| Catalyst System | Base | Solvent | Temperature | Yield Range | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Room Temp. | up to 98% | nih.govrsc.org |
| Pd(PPh₃)₄ / CuI | DIPA | Toluene | 60 °C | Good | nih.gov |
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This reaction is particularly valuable due to the high reactivity and functional group tolerance of organozinc reagents. researchgate.netbeilstein-journals.org The synthesis of 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl- could be achieved by first preparing a 4-(chlorozincio)-3,5-dimethylisoxazole reagent from 4-iodo-3,5-dimethylisoxazole. This organozinc intermediate would then be coupled with another molecule of 4-iodo-3,5-dimethylisoxazole in the presence of a palladium catalyst, such as Pd(P(t-Bu)3)2, to form the desired 4,4'-linkage. organic-chemistry.org This method is known for its effectiveness in preparing hindered biaryls. researchgate.net
Cycloaddition Pathways for Substituted Isoxazole Ring Construction
The foundational isoxazole ring is classically synthesized via a 1,3-dipolar [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkyne or alkene. beilstein-journals.orgrsc.org This approach allows for the direct installation of various substituents onto the heterocyclic core.
Nitrile Oxide Cycloadditions and Precursor Functionalization
The most common route to the isoxazole ring involves the reaction of a nitrile oxide with an alkyne. beilstein-journals.org For the target molecule, the reaction would involve acetonitrile (B52724) oxide (a 1,3-dipole) and 2-butyne (B1218202) (the dipolarophile). Acetonitrile oxide can be generated in situ from various precursors, such as acetohydroximoyl chloride, by elimination of HCl with a base like triethylamine. mdpi.com Alternatively, oximes can be treated with reagents like N-chlorosuccinimide (NCS) or hypervalent iodine compounds to generate the nitrile oxide intermediate under mild conditions. rsc.orgmdpi.com
To construct the biisoxazole system, one could envision a strategy where the cycloaddition is performed on a precursor that already contains the C4-C4' linkage. For example, a [3+2] cycloaddition of acetonitrile oxide with 3,4-octadiyne would, in principle, yield the target biisoxazole directly.
Regioselectivity and Stereoselectivity in Isoxazole Ring Formation
Regioselectivity is a critical consideration in the synthesis of unsymmetrically substituted isoxazoles. When an unsymmetrical alkyne is used as the dipolarophile, two regioisomeric products can be formed. mdpi.com The outcome is governed by steric and electronic factors of the substituents on both the nitrile oxide and the alkyne. rsc.org Generally, the reaction of terminal alkynes with nitrile oxides leads predominantly to the 3,5-disubstituted isoxazole. rsc.orgnih.gov The use of metal catalysts, such as copper or ruthenium, can improve both the reaction rate and the regioselectivity, often allowing the reaction to proceed at room temperature. nih.gov
For the synthesis of 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl- via the cycloaddition of acetonitrile oxide with 2-butyne, regioselectivity is not a concern as 2-butyne is a symmetrical alkyne. Similarly, since the isoxazole ring is aromatic and planar, stereoselectivity is not a factor in the formation of the core ring itself, although it could be relevant if chiral substituents were present. In cases where nitrile oxides react with alkenes to form isoxazolines (4,5-dihydroisoxazoles), both regio- and stereoselectivity become important considerations. nuph.edu.ua
Table 2: Factors Influencing Regioselectivity in Nitrile Oxide Cycloadditions
| Factor | Influence on Outcome | Typical Result | Reference |
|---|---|---|---|
| Steric Hindrance | Directs the larger substituent of the nitrile oxide away from the larger substituent of the alkyne. | Favors formation of one regioisomer over the other. | mdpi.comrsc.org |
| Electronic Effects (FMO Theory) | The reaction is often controlled by the interaction between the HOMO of one reactant and the LUMO of the other. | Predicts the dominant regioisomer based on orbital coefficients. | researchgate.net |
| Metal Catalysis (e.g., Cu, Ru) | Can lower the activation energy and favor a specific reaction pathway. | Often enhances regioselectivity, especially for terminal alkynes. | nih.gov |
Multi-Component Reactions for Expedited Synthesis of Biisoxazole Scaffolds
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all starting materials, offer a highly efficient pathway to complex molecular scaffolds. researchgate.netrug.nl They are characterized by high atom economy, procedural simplicity, and the ability to rapidly generate molecular diversity. rug.nl
For isoxazole synthesis, several MCRs have been developed. A notable example is a sequential, four-component, one-pot synthesis that combines Sonogashira coupling, cyclocondensation, and Suzuki coupling. mdpi.com In this "coupling-cyclocondensation-coupling" (C³) sequence, an acid chloride and a terminal alkyne first react to form an alkynone. This intermediate then undergoes cyclocondensation with hydroxylamine (B1172632) to form the isoxazole ring, which is subsequently functionalized via a Suzuki coupling, all using the initial palladium catalyst loading. mdpi.com
Flow Chemistry and Continuous Processing in Biisoxazole Synthesis
Continuous flow chemistry has emerged as a powerful technology for the synthesis of heterocyclic compounds, offering significant advantages over conventional batch processing. scispace.com The use of microreactors or mesofluidic systems allows for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control minimizes the risks associated with hazardous materials and reactions by limiting the volume of reactants at any given moment. scispace.com For the synthesis of isoxazoles, the parent heterocycle of the biisoxazole system, flow chemistry enables more effective heat transfer, neutralizing the threat of thermal runaway in exothermic steps like chlorination and improving selectivity. researchgate.net
The synthesis of isoxazoles often involves multiple chemical steps, making them well-suited for telescoping into a multi-step continuous flow process. researchgate.net Research has demonstrated the successful development of a three-step sequence for trisubstituted isoxazoles—involving oximation, chlorination, and cycloaddition—entirely in a continuous flow mode. researchgate.net Such a setup can be adapted for the synthesis of biisoxazole precursors. For instance, the dimerization of a suitably substituted isoxazole intermediate could be integrated into a continuous workflow.
Automated multipurpose flow reactors have been developed for the rapid on-demand synthesis of key building blocks and small compound libraries. durham.ac.uk These systems provide flexibility for screening reaction parameters and can incorporate columns of solid-supported reagents and scavengers to streamline the chemical synthesis and purification processes. durham.ac.uknih.gov This approach would be highly beneficial for producing analogues of 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl-, allowing for efficient exploration of structure-activity relationships. By integrating solid-supported reagents, the need for aqueous extractions and column chromatography can be avoided, reducing workup time and solvent waste. nih.gov
The table below illustrates typical parameters optimized in a flow synthesis process for isoxazoles, which could serve as a starting point for developing a continuous process for biisoxazoles.
| Parameter | Value | Purpose | Reference |
| Reactor Type | Coiled PFA Tubing | Provides reaction volume and heat exchange | scispace.com |
| Flow Rate | 0.2 - 20 mL/min | Controls residence time and reaction completion | durham.ac.uknih.gov |
| Temperature | 10 - 190 °C | Optimizes reaction kinetics and selectivity | scispace.comnih.gov |
| Mixing | T-configured mixing chip | Ensures efficient blending of reagent streams | durham.ac.uk |
| Pressure | Back-pressure regulator | Allows for heating solvents above their boiling point | researchgate.net |
| Purification | Solid-supported scavengers | In-line removal of by-products and excess reagents | durham.ac.uknih.gov |
Green Chemistry Principles and Sustainable Synthetic Routes for 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl-
The application of green chemistry principles is essential for developing sustainable synthetic routes that minimize environmental impact. unibo.it For isoxazole synthesis, this involves the use of environmentally friendly solvents, energy-efficient reaction conditions, and non-toxic reagents. ijbpas.comresearchgate.net
A key focus of green synthesis is the replacement of hazardous organic solvents with greener alternatives. Water has been successfully employed as a medium for the [3+2] cycloaddition reactions that form the isoxazole ring. beilstein-journals.org These aqueous methods can provide fast and efficient access to substituted isoxazoles at room temperature, eliminating the need for volatile and often toxic organic solvents. beilstein-journals.org Other green solvents, such as glycerol, have also been utilized in conjunction with agro-waste-derived catalysts for the one-pot synthesis of isoxazole derivatives, further enhancing the sustainability of the process. nih.gov The synthesis of 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl-, which can be conceptually derived from the dimerization of 3,5-dimethylisoxazole, could be made more sustainable by adapting the synthesis of the isoxazole monomer to these aqueous or bio-based solvent systems.
Energy efficiency is another core principle of green chemistry. Microwave-assisted synthesis has been shown to dramatically reduce reaction times for isoxazole formation from hours to minutes, while also improving product yields compared to conventional heating methods. researchgate.netnih.gov This reduction in energy consumption, coupled with often solvent-free conditions, presents a significant step towards a more sustainable process. nih.gov
Furthermore, sustainable routes aim to avoid the use of hazardous reagents. The development of one-pot, non-catalytic cycloaddition reactions in water represents a facile and eco-friendly approach to isoxazole synthesis. researchgate.net Such methods, which proceed efficiently at moderate temperatures (e.g., 70°C) and in short reaction times, align with the goals of sustainable chemistry. researchgate.net The development of similar one-pot strategies for biisoxazoles, potentially starting from simple precursors, would be a significant advancement in the sustainable production of this class of compounds.
The following table compares a conventional synthesis method with a green, microwave-assisted approach for preparing isoxazole derivatives, highlighting the benefits of applying green chemistry principles.
| Parameter | Conventional Method | Green (Microwave) Method | Reference |
| Heating | Oil Bath | Microwave Irradiation | researchgate.net |
| Reaction Time | 6 - 8 hours | 6 - 10 minutes | researchgate.net |
| Solvent | Organic Solvents (e.g., Ethanol) | Often Solvent-free or Green Solvents (e.g., Water) | researchgate.netnih.gov |
| Yield | 58 - 69% | 67 - 82% | researchgate.net |
| Catalyst | Traditional Acid/Base | Agro-waste based, non-catalytic, or recyclable | nih.govresearchgate.net |
Mechanistic Investigations of Chemical Reactivity and Transformations of 4,4 Biisoxazole, 3,3 ,5,5 Tetramethyl
Electrophilic and Nucleophilic Substitution Reactions on the Isoxazole (B147169) Ring System
The reactivity of the isoxazole ring in 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl- towards electrophilic and nucleophilic attack is dictated by the electron distribution within the heterocyclic system and the influence of the four methyl substituents.
Electrophilic Substitution: Generally, electrophilic aromatic substitution on the isoxazole ring is known to favor the C4 position. reddit.com However, in the case of 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl-, the C4 positions are already part of the biisoxazole linkage, thus precluding direct substitution at this site. The methyl groups at the C3, C3', C5, and C5' positions are electron-donating, which can influence the reactivity of the ring. While direct electrophilic substitution on the isoxazole ring itself is sterically hindered and electronically disfavored at the remaining positions, the methyl groups themselves could potentially undergo substitution reactions under specific conditions.
Nucleophilic Substitution: The isoxazole ring is generally considered electron-rich, making it resistant to nucleophilic attack unless activated by strongly electron-withdrawing groups. However, the presence of the electronegative oxygen and nitrogen atoms can render certain positions susceptible to nucleophilic attack, particularly in derivatives where a good leaving group is present. nih.gov For 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl-, direct nucleophilic substitution on the unsubstituted ring carbons is unlikely. More plausible are reactions involving functionalized derivatives, for example, where a methyl group is first converted to a halomethyl group. Thiolate nucleophiles, for instance, have been shown to engage with C3-chloromethyl electrophiles on isoxazole rings. nih.gov
| Reaction Type | Reagents and Conditions | Expected Outcome |
| Bromination of Methyl Group | N-Bromosuccinimide (NBS), Benzoyl Peroxide, CCl4, reflux | Bromination of one or more methyl groups |
| Nucleophilic displacement | NaSAr, DMF | Substitution of a bromo-methyl group with an arylthio- group |
Ring-Opening Reactions and Subsequent Chemical Derivatization Pathways
A characteristic reaction of the isoxazole ring is its propensity to undergo ring-opening reactions under various conditions, providing a versatile pathway for the synthesis of other heterocyclic and acyclic compounds. A common and well-studied ring-opening reaction of isoxazoles is the reductive cleavage of the N-O bond, which leads to the formation of β-enaminones. mdpi.com This transformation can be achieved through methods such as catalytic hydrogenation. mdpi.com
For 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl-, a reductive ring-opening of one or both isoxazole rings would be expected to yield a corresponding bis(β-enaminone). These resulting compounds are highly versatile synthetic intermediates that can be used to construct a variety of other heterocyclic systems, such as pyrazoles. mdpi.com
| Ring-Opening Method | Reagents | Product Type |
| Catalytic Hydrogenation | H2, Pd/C or Raney Ni | Bis(β-enaminone) |
| Acid-Catalyzed Hydrolysis | Strong acid, H2O, heat | Potential for hydrolysis to diketones, though less common than reductive opening. |
Photochemical and Thermal Transformations of the Biisoxazole Core
The photochemical and thermal behavior of heterocyclic compounds can lead to a variety of interesting and often complex transformations, including isomerizations and ring-rearrangements. While specific studies on the photochemical and thermal transformations of 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl- are not extensively documented, the general principles of heterocyclic photochemistry can provide insights into its expected behavior.
Photoresponsive molecules can switch between a thermally stable and a metastable isomer upon exposure to light, with the reverse process being driven either photochemically or thermally. nih.gov For biisoxazole systems, UV irradiation could potentially lead to isomerization or fragmentation pathways. The specific outcomes would be highly dependent on the solvent and the presence of other reactive species.
Thermal transformations could involve rearrangements or decomposition at elevated temperatures. The stability of the biisoxazole core would be a key factor in determining the temperature at which such transformations occur.
| Transformation Type | Conditions | Potential Products |
| Photochemical Isomerization | UV light (e.g., 254 nm), inert solvent (e.g., acetonitrile) | Isomeric biisoxazole structures, potential for ring-opened isomers. |
| Thermal Rearrangement | High temperature (e.g., >200 °C), inert atmosphere | Rearranged heterocyclic systems, potential for decomposition. |
Development of Novel Functionalization Strategies for Biisoxazole Scaffolds via C-H Activation
Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise unreactive C-H bonds, offering a more atom-economical and efficient alternative to traditional synthetic methods. mdpi.comorganic-chemistry.org For 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl-, the most likely sites for C-H activation are the methyl groups attached to the isoxazole rings.
Strategies involving rhodium or palladium catalysts could potentially be employed to functionalize these methyl groups. For instance, directed C-H activation, where a directing group guides the metal catalyst to a specific C-H bond, could be a viable approach if a suitable directing group is introduced into the molecule. Alternatively, non-directed C-H activation could lead to the functionalization of the methyl groups, providing a route to introduce new functional groups such as aryl, alkyl, or carbonyl moieties.
| C-H Activation Strategy | Catalyst System | Potential Functionalization |
| Directed C-H Arylation | [Rh(III)] catalyst, Ag(I) oxidant, Arylating agent | Arylation of a methyl group (requires prior installation of a directing group). |
| Non-Directed C-H Alkenylation | [Pd(II)] catalyst, Oxidant, Alkene | Alkenylation of a methyl group. |
Reaction Kinetics and Thermodynamic Analysis of Biisoxazole Transformations
Understanding the kinetics and thermodynamics of the chemical transformations of 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl- is crucial for optimizing reaction conditions and controlling product selectivity. The study of reaction kinetics involves measuring the rate at which a reaction proceeds and determining the factors that influence this rate, such as concentration, temperature, and the presence of a catalyst.
For instance, the kinetics of the ring-opening reaction could be studied by monitoring the disappearance of the starting biisoxazole and the appearance of the β-enaminone product over time using techniques such as UV-Vis spectroscopy or NMR. This would allow for the determination of the rate law and the activation energy for the reaction.
Thermodynamic analysis would provide information about the energy changes that occur during a reaction, indicating whether a reaction is favorable (exergonic) or unfavorable (endergonic). The relative stability of reactants, intermediates, and products can be assessed through computational methods or experimental calorimetry.
Below is a hypothetical data table illustrating the type of kinetic data that might be obtained for the reductive ring-opening of one isoxazole ring in 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl-.
| Entry | [Biisoxazole] (M) | [H2] (atm) | Temperature (°C) | Initial Rate (M/s) |
| 1 | 0.1 | 1 | 25 | 1.2 x 10⁻⁵ |
| 2 | 0.2 | 1 | 25 | 2.4 x 10⁻⁵ |
| 3 | 0.1 | 2 | 25 | 2.4 x 10⁻⁵ |
| 4 | 0.1 | 1 | 40 | 3.6 x 10⁻⁵ |
Coordination Chemistry and Supramolecular Assemblies Involving 4,4 Biisoxazole, 3,3 ,5,5 Tetramethyl As a Ligand
Ligand Design Principles for Multidentate Isoxazole (B147169) Derivatives
The design of multidentate ligands is a cornerstone of modern coordination and supramolecular chemistry, enabling the construction of complex molecular architectures with tailored properties. For isoxazole-based ligands like 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl- , several key principles guide their design and anticipated function.
The versatility of the isoxazole ring stems from its electronegative nitrogen and oxygen atoms, which can act as potential coordination sites. nih.gov The arrangement of these atoms, along with the carbon backbone, dictates the ligand's bite angle and flexibility, which in turn influences the geometry of the resulting metal complexes. In the case of biisoxazole systems, the linkage between the two isoxazole rings is a critical design element. For 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl- , the direct bond between the C4 carbons of the two rings creates a relatively rigid scaffold. The two isoxazole rings are expected to be able to rotate relative to each other around this central C-C bond, allowing for both syn and anti conformations. This conformational flexibility can be a key factor in its coordination behavior, potentially allowing it to bridge two metal centers or chelate a single metal ion in a bidentate fashion.
The substituents on the isoxazole rings also play a crucial role. The four methyl groups in 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl- provide steric bulk, which can influence the approach of metal ions and the packing of the resulting complexes in the solid state. Furthermore, these methyl groups can participate in weak intermolecular interactions, such as C-H···π interactions, contributing to the stability of supramolecular assemblies. The electronic properties of the substituents can also modulate the electron density on the nitrogen donor atoms, thereby affecting the strength of the metal-ligand bond.
The design of multidentate isoxazole ligands often targets the creation of specific binding pockets or clefts suitable for particular metal ions. By varying the linkage between isoxazole units and the nature of the substituents, it is possible to fine-tune the ligand's selectivity for different metal ions, a crucial aspect in applications such as metal separation and catalysis.
Complexation with Transition Metals: Binding Modes and Coordination Geometries
The nitrogen atom of the isoxazole ring is the primary coordination site for transition metals. In 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl- , the presence of two such nitrogen atoms in a bidentate arrangement makes it an attractive ligand for a variety of transition metal ions. The coordination behavior of this ligand is expected to be influenced by the nature of the metal ion, the counter-ion, and the solvent system used.
Divalent and trivalent transition metals, with their diverse coordination preferences, are expected to form a range of complexes with 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl- . The ligand can adopt several binding modes:
Monodentate Coordination: In the presence of a large excess of the ligand or with metal ions that have a strong preference for a lower coordination number, the ligand might coordinate through only one of its nitrogen atoms.
Chelating Bidentate Coordination: The ligand can coordinate to a single metal center through both nitrogen atoms, forming a chelate ring. The size and stability of this ring would depend on the metal ion's ionic radius and preferred coordination geometry.
Bridging Bidentate Coordination: The two nitrogen atoms can coordinate to two different metal centers, leading to the formation of polynuclear complexes or coordination polymers. This bridging mode is facilitated by the conformational flexibility around the central C-C bond.
The resulting coordination geometries would be dictated by the electronic configuration and size of the metal ion. For example, with late transition metals like Cu(II) or Zn(II), tetrahedral or square planar geometries might be observed. Octahedral geometries are likely with many trivalent transition metals like Fe(III) or Cr(III), where other ligands or solvent molecules would complete the coordination sphere.
Structural elucidation of these potential complexes would rely on techniques such as single-crystal X-ray diffraction to determine the precise binding modes, bond lengths, and angles. Spectroscopic methods like FT-IR and UV-Vis would provide evidence of coordination through shifts in vibrational frequencies and electronic transitions, respectively.
| Potential Metal Ion | Expected Coordination Geometry | Potential Binding Mode |
| Cu(II) | Square Planar, Tetrahedral | Chelating, Bridging |
| Zn(II) | Tetrahedral | Chelating, Bridging |
| Fe(III) | Octahedral | Chelating, Bridging |
| Co(II) | Tetrahedral, Octahedral | Chelating, Bridging |
| Ni(II) | Square Planar, Octahedral | Chelating, Bridging |
The coordination chemistry of lanthanides and actinides is characterized by their large ionic radii, high coordination numbers (typically 8-12), and preference for hard donor atoms like oxygen and nitrogen. The separation of trivalent lanthanides and actinides is a significant challenge due to their similar chemical properties. nih.gov Ligands with specific binding preferences are therefore of great interest. rsc.org
4,4'-Biisoxazole, 3,3',5,5'-tetramethyl- , with its two nitrogen donor atoms, could potentially coordinate to lanthanide and actinide ions. However, the relatively soft nature of the nitrogen donors might lead to weaker interactions compared to oxygen-donor ligands. The steric bulk of the methyl groups could also play a role in the coordination process.
Self-Assembly Processes Directed by 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl-
Self-assembly is a powerful strategy for the bottom-up construction of complex and functional supramolecular architectures. mdpi.comnih.govmdpi.com The rigid yet conformationally adaptable nature of 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl- makes it a promising candidate for directing self-assembly processes through both coordination and non-covalent interactions.
When acting as a bridging ligand, 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl- can link metal centers to form a variety of supramolecular structures. The final architecture is dependent on the coordination geometry of the metal ion and the stoichiometry of the reaction.
Discrete Metallacycles: With metal ions that prefer a specific coordination angle (e.g., 90° for square planar or 120° for trigonal planar), the ligand could form discrete, closed structures like metallacycles or metallacages.
Coordination Polymers: With metal ions that can be linked in a linear or branched fashion, one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers can be formed. The porosity and dimensionality of these polymers would be determined by the interplay between the ligand's geometry and the metal's coordination preferences.
These self-assembled structures are of interest for applications in areas such as gas storage, catalysis, and molecular sensing.
In the solid state, the packing of molecules is governed by a combination of forces, including hydrogen bonding and π-π stacking interactions. nih.govresearchgate.netuj.edu.pl Although 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl- does not possess traditional hydrogen bond donors, the nitrogen and oxygen atoms of the isoxazole rings can act as hydrogen bond acceptors if co-crystallized with suitable donor molecules.
More significantly, the aromatic isoxazole rings are capable of engaging in π-π stacking interactions. The planarity of the isoxazole rings, as observed in related biisoxazole structures, facilitates face-to-face or offset stacking arrangements. nih.govnih.govresearchgate.net These interactions, though weaker than covalent bonds, play a crucial role in stabilizing the crystal lattice and can influence the material's properties. The centroid-to-centroid distances in stacked biisoxazole systems are typically in the range of 4.0 to 4.5 Å. nih.gov The presence of the methyl groups can also influence the packing by creating specific steric constraints and potentially participating in C-H···π interactions.
Catalytic Applications of Metal Complexes Derived from 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl-
As of the current body of scientific literature, there are no specific, detailed research findings or data tables to report on the catalytic applications of metal complexes derived from 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl-.
Advanced Spectroscopic Investigations and Structural Elucidation of 4,4 Biisoxazole, 3,3 ,5,5 Tetramethyl and Its Complexes
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl-. Both one-dimensional (¹H and ¹³C) and multidimensional NMR techniques are employed to piece together the molecular framework.
Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Multidimensional NMR experiments are fundamental in establishing the connectivity of atoms within the molecule.
Correlated Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl-, the COSY spectrum would be expected to show correlations between the protons of the methyl groups if any long-range coupling exists, although such correlations are generally weak. The primary utility would be in identifying any spin systems in substituted analogs or complexes.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This is crucial for assigning the carbon signals of the methyl groups to their corresponding proton signals.
Table 1: Expected HMBC Correlations for 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl-
| Proton (¹H) Signal | Correlated Carbon (¹³C) Signals | Inferred Connectivity |
|---|---|---|
| 3/3'-CH₃ | C3/C3', C4/C4' | Methyl group at C3/C3' |
Solid-State NMR for Polymorphic Analysis and Amorphous Forms
While solution-state NMR provides information about the molecule's structure in a solvent, solid-state NMR (ssNMR) offers insights into its structure in the solid phase. This is particularly important for studying polymorphism, where a compound can exist in different crystal forms with distinct physical properties. By analyzing the chemical shifts and cross-polarization dynamics in the solid state, different polymorphic forms and amorphous content of 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl- can be identified and characterized.
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high accuracy allows for the determination of the elemental formula of 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl- (C₁₀H₁₂N₂O₂). By comparing the experimentally measured exact mass with the calculated theoretical mass, the molecular formula can be confirmed with a high degree of confidence. For instance, a novel bis-isoxazole was characterized using HRMS, which revealed its pseudo molecular ion, consistent with its molecular formula. semanticscholar.org
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. nih.gov The fragmentation pattern provides a "fingerprint" of the molecule and offers valuable structural information. For 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl-, MS/MS analysis would likely show characteristic fragmentation pathways of the biisoxazole core and loss of methyl groups, helping to confirm the proposed structure.
Table 2: Plausible Fragmentation Pathways in MS/MS of 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl-
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |
|---|---|---|---|
| 193.0977 [M+H]⁺ | 178.0742 [M+H-CH₃]⁺ | CH₃ | Loss of a methyl radical |
X-ray Diffraction Studies for Single Crystal and Powder Solid-State Structural Determination
X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state.
Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline samples. It is a valuable tool for identifying crystalline phases, determining the degree of crystallinity, and analyzing polymorphism. researchgate.net For 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl-, PXRD could be used to characterize different crystalline forms and to monitor phase transitions as a function of temperature or other variables.
Table 3: List of Compounds
| Compound Name |
|---|
| 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl- |
| 5,5′-bis(hydroxymethyl)-3,3′-biisoxazole |
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Bonding Characterization
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the bonding characteristics of a molecule. For 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl-, the vibrational spectra would be dominated by the modes of the isoxazole (B147169) rings and the methyl substituents.
The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, exhibits a set of characteristic vibrational frequencies. The C=N stretching vibration in isoxazoline (B3343090) rings typically appears in the range of 1614-1625 cm⁻¹. The N-O stretching vibration is expected to be observed around 1118-1122 cm⁻¹, while the C-N stretching is anticipated in the 1210-1219 cm⁻¹ region. Aromatic C=C stretching vibrations from the isoxazole ring would likely be found near 1590-1597 cm⁻¹.
The tetramethyl substitution on the biisoxazole core will introduce characteristic vibrations for the methyl groups. These include symmetric and asymmetric C-H stretching modes, typically observed in the 2850-3000 cm⁻¹ region. Additionally, methyl bending (scissoring), wagging, twisting, and rocking modes are expected at lower frequencies. esisresearch.org
In a study of a related compound, 5-Methyl-3-phenylisoxazole-4-carboxylic acid, the experimental FT-IR and Laser-Raman spectra were recorded and analyzed with the aid of density functional theory (DFT) calculations. nih.gov Such computational approaches are invaluable for assigning vibrational frequencies and can provide a theoretical vibrational spectrum for 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl- in the absence of experimental data. elixirpublishers.comaip.org
Table 1: Expected Characteristic Vibrational Frequencies for 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl-
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Source |
|---|---|---|
| C-H Stretch (methyl) | 2850-3000 | |
| C=N Stretch (isoxazole ring) | 1614-1625 | |
| C=C Stretch (isoxazole ring) | 1590-1597 | |
| C-N Stretch (isoxazole ring) | 1210-1219 |
This table is based on data from related isoxazole compounds and represents expected values.
Electronic Spectroscopy (UV-Vis and Fluorescence) for Understanding Electronic Transitions and Photophysical Properties
Electronic spectroscopy, specifically ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic transitions and photophysical properties of a molecule. The biisoxazole core of 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl- is a conjugated system, which is expected to give rise to electronic transitions in the UV-Vis region.
The isoxazole ring is a structural component in many photoactive compounds. nih.gov The electronic transitions in such heterocyclic systems are typically of the π → π* and n → π* type. The π → π* transitions are generally of higher energy and result in strong absorption bands, while the n → π* transitions are of lower energy and are often weaker. For a biisoxazole system, the conjugation between the two isoxazole rings would be expected to lower the energy of the π → π* transition, resulting in a bathochromic (red) shift of the absorption maximum compared to a single isoxazole ring.
In a study on 3-Amino-5-(4-fluorophenyl)isoxazole, the UV-Visible absorption spectrum was investigated both experimentally and theoretically. ijopaar.com For newly synthesized isoxazolyl-derived 1,4-dihydroazolo[5,1-c] esisresearch.orgelixirpublishers.comnih.govtriazines, the absorption spectra showed a band in the 321–384 nm range. nih.gov The emission maxima for these compounds were in the range of 433 to 488 nm. nih.gov
The fluorescence properties of 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl- would depend on the efficiency of radiative decay from the excited state. The presence of the electron-donating methyl groups might influence the photophysical properties. The fluorescence quantum yield and lifetime are important parameters that characterize the emission process. For some isoxazolyl-derived fluorophores, the fluorescence lifetimes have been measured and can exhibit double exponential decay, suggesting the presence of more than one fluorescent species in solution. nih.gov
Table 2: Expected Electronic Transitions for 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl-
| Transition Type | Expected Wavelength Range (nm) | Characteristics |
|---|---|---|
| π → π* | 250-400 | High intensity absorption |
| n → π* | >350 | Low intensity absorption, often overlapped |
This table presents a generalized expectation for a conjugated biisoxazole system based on literature for related compounds.
Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives and Enantiomeric Excess Determination (if applicable)
Chiroptical spectroscopy, including circular dichroism (CD) and optical rotatory dispersion (ORD), is used to study chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.
This section is only applicable if chiral derivatives of 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl- exist and have been resolved into their enantiomers. An extensive search of the scientific literature did not yield any reports on the synthesis or resolution of chiral derivatives of 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl-. While chiral recognition of other heterocyclic derivatives has been studied, there is no specific information regarding the target compound. nih.gov Therefore, at present, this section is not applicable.
Theoretical and Computational Chemistry Studies on 4,4 Biisoxazole, 3,3 ,5,5 Tetramethyl
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic properties and stability of a molecule.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation of 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl- would provide insights into its conformational flexibility, particularly the rotation around the central 4,4'-biisoxazole bond. Such simulations could identify the most stable conformers and the energy barriers between them. In a condensed phase, MD can also be used to model intermolecular interactions, such as stacking, which are crucial for understanding the material's bulk properties. Despite the utility of this method, no specific MD simulation studies for this compound have been reported.
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational chemistry is frequently used to predict various spectroscopic properties. For 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl-, DFT calculations could predict its vibrational (Infrared and Raman) spectra and Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical spectra are invaluable for interpreting experimental data and confirming the molecular structure. A comparison of calculated and experimental spectra is a standard validation procedure for computational models. nih.gov While studies on other biisoxazole derivatives have successfully used this combined approach, no such data are available for 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl-.
Reaction Mechanism Elucidation Using Computational Approaches and Transition State Theory
Computational methods are essential for elucidating the mechanisms of chemical reactions. For reactions involving 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl-, such as its synthesis via a [3+2] cycloaddition or subsequent functionalization, computational approaches could be used to map the potential energy surface. d-nb.infobeilstein-journals.org By locating reactants, products, intermediates, and, crucially, transition states, researchers can determine reaction pathways and activation energies. Transition State Theory allows for the calculation of reaction rate constants from these parameters. There are currently no published computational studies elucidating reaction mechanisms that specifically involve 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl-.
Design of Novel Biisoxazole Derivatives via Computational Screening and Structure-Property Relationships
Computational screening is a modern approach to materials and drug discovery. Starting from a core structure like 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl-, new derivatives can be designed by adding various functional groups in silico. Quantum chemical calculations can then predict the properties of these new molecules, establishing structure-property relationships. This allows for the targeted design of derivatives with enhanced electronic, optical, or biological properties. While the design of novel isoxazole (B147169) derivatives is an active area of research, researchgate.netrsc.org no studies were found that use 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl- as a scaffold for computational design and screening.
Applications of 4,4 Biisoxazole, 3,3 ,5,5 Tetramethyl in Advanced Materials Science
Incorporation into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
The rigid and geometrically well-defined nature of 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl- makes it a compelling candidate as an organic linker for the construction of porous crystalline materials like MOFs and COFs.
The design of MOFs and COFs relies on the strategic selection of organic linkers and inorganic nodes (for MOFs) to create robust frameworks with desired pore sizes and functionalities. The utility of a biisoxazole linker like 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl- would be contingent on several factors:
Coordination Sites: The nitrogen atoms of the isoxazole (B147169) rings can potentially act as coordination sites for metal ions in the formation of MOFs. The electron-donating nature of the methyl groups could enhance the Lewis basicity of the nitrogen atoms, thereby influencing the coordination chemistry.
Rigidity and Linearity: The biisoxazole core is inherently rigid, which is a desirable characteristic for creating stable, porous frameworks with permanent porosity. The 4,4'-linkage provides a linear extension, which can lead to the formation of well-defined, regular pore structures.
A structurally analogous compound, 3,3',5,5'-tetramethyl-4,4'-bipyrazole (H2Me4BPZ), has been successfully employed as a linker to create porous coordination polymers. researchgate.net The solvothermal reaction of H2Me4BPZ with various transition metals has yielded three-dimensional porous networks with notable thermal robustness, decomposing at temperatures above 300 °C. researchgate.net This suggests that 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl- could similarly form stable porous frameworks.
The potential of biisoxazole-based MOFs and COFs for gas adsorption, separation, and storage is a significant area of interest. The properties of such frameworks would be influenced by:
Pore Size and Shape: The dimensions of the 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl- linker would dictate the size and shape of the pores within the framework, which is a critical factor for selective gas adsorption.
Surface Area: The high surface area characteristic of MOFs and COFs is essential for significant gas uptake. The rigid nature of the biisoxazole linker would contribute to the formation of a high-surface-area material.
Host-Guest Interactions: The chemical nature of the biisoxazole ring and the methyl groups would determine the interactions between the framework and adsorbed gas molecules. The nitrogen and oxygen atoms in the isoxazole rings could provide sites for specific interactions with polar gas molecules.
For instance, porous coordination polymers based on the analogous 3,3',5,5'-tetramethyl-4,4'-bipyrazole linker have been investigated for their N2 and CO2 adsorption properties. researchgate.net These materials exhibited permanent porosity, a key requirement for gas separation and storage applications. While specific adsorption data for a 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl- based framework is not available, a hypothetical comparison can be drawn from related materials.
| Framework (Hypothetical) | Linker | Potential Target Gases | Anticipated Adsorption Characteristics |
|---|---|---|---|
| Biisoxazole-MOF-1 | 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl- | CO2, CH4, N2 | Selective adsorption of CO2 due to potential interactions with the N and O atoms of the isoxazole ring. |
| Biisoxazole-COF-1 | 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl- | H2, Volatile Organic Compounds (VOCs) | High surface area could lead to significant H2 uptake; hydrophobic methyl groups may favor adsorption of VOCs. |
Integration into Polymer Systems for Enhanced Material Performance
The incorporation of rigid heterocyclic units like 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl- into polymer backbones can significantly enhance their thermal, mechanical, and optical properties.
To integrate 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl- into polymers such as polyimides and polyamides, it would first need to be functionalized with reactive groups, for example, amino or carboxylic acid groups, on the methyl substituents. The general synthetic approach would involve:
Functionalization of the Linker: Chemical modification of the methyl groups to introduce amine or carboxyl functionalities.
Polycondensation: Reaction of the functionalized biisoxazole monomer with appropriate co-monomers (e.g., dianhydrides for polyimides, or diacyl chlorides/dianhydrides for polyamides) via a polycondensation reaction.
Research on other heterocyclic structures has demonstrated the feasibility of this approach. For example, novel polyimides have been successfully synthesized from diamines containing benzoxazole (B165842) units, resulting in polymers with high glass transition temperatures and low coefficients of thermal expansion.
The inclusion of the 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl- moiety is expected to impart several beneficial properties to the resulting polymers:
Thermal Stability: The rigid and aromatic-like nature of the biisoxazole core would restrict the thermal motion of the polymer chains, leading to a higher glass transition temperature (Tg) and improved thermal stability. The decomposition temperature of such polymers is anticipated to be high due to the stable heterocyclic ring system. Research on energetic polymers based on a biisoxazole core has shown thermal stability up to 320 °C. rsc.org
Mechanical Properties: The rigidity of the biisoxazole unit would likely enhance the modulus and tensile strength of the polymer. The strong intermolecular interactions that could arise from the polar isoxazole rings might also contribute to improved mechanical performance. The incorporation of tetramethylbisphenol A in polycarbonate has been shown to significantly improve its mechanical properties. nih.gov
Optical Properties: The electronic structure of the biisoxazole ring could influence the optical properties of the polymer, such as its refractive index and transparency. The extent of conjugation within the biisoxazole system would affect its absorption and emission characteristics. Polymers with controlled optical properties are crucial for applications in optical devices and films. bjp-bg.com
| Polymer Type (Hypothetical) | Biisoxazole Content | Expected Change in Glass Transition Temperature (Tg) | Expected Change in Tensile Modulus | Potential Optical Application |
|---|---|---|---|---|
| Biisoxazole-Polyimide | 10 mol% | Increase | Increase | High-performance films, coatings |
| Biisoxazole-Polyamide | 20 mol% | Significant Increase | Significant Increase | Engineering plastics, advanced composites |
Applications in Sensing Technologies and Molecular Recognition Systems
The unique electronic and structural features of 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl- suggest its potential use in the development of chemical sensors and molecular recognition systems.
The development of chemosensors often relies on changes in optical properties (e.g., fluorescence or color) upon binding with an analyte. While there is no direct report on the sensing applications of 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl-, studies on other isoxazole and heterocyclic derivatives provide a basis for speculation. For instance, pyrrole-isoxazole derivatives have been theoretically investigated as chemosensors for fluoride (B91410) anions, where the interaction leads to a detectable change in the electronic and optical properties of the molecule. mdpi.com Similarly, bisimidazole derivatives have been synthesized for the selective sensing of fluoride ions. mdpi.com
For 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl- to function as a sensor, it would likely need to be incorporated into a larger system where its interaction with an analyte triggers a measurable signal. This could involve:
Fluorophore Conjugation: Attaching a fluorescent group to the biisoxazole core, where analyte binding modulates the fluorescence output.
Surface Immobilization: Grafting the biisoxazole derivative onto a surface (e.g., a nanoparticle or an electrode) to create a sensing interface.
Polymer Matrix Integration: Embedding the biisoxazole unit into a polymer matrix where analyte-induced conformational changes can be detected.
Development of Optoelectronic Materials Utilizing Biisoxazole Chromophores
The core structure of 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl-, featuring a conjugated biisoxazole system, presents a compelling case for its investigation in optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) and organic solar cells. The isoxazole ring is known for its electronic properties, and when coupled in a bi-system, it can lead to extended π-conjugation, which is a critical characteristic for charge transport and light emission in organic semiconductors.
While direct research on this specific compound is not available, studies on other heterocyclic systems provide a framework for its potential. For instance, various derivatives of carbazole (B46965) and diphenyl imidazole (B134444) have been synthesized and successfully used as fluorescent emitters in OLEDs. mdpi.com These compounds exhibit narrow blue light-emission bands, a desirable trait for display technologies. mdpi.com Similarly, the development of quinoxaline–benzothiadiazole heterotrimers for organic solar cells has shown remarkable power conversion efficiency and stability, highlighting the potential of complex heterocyclic structures in photovoltaics. rsc.org
The tetramethyl substitution on the biisoxazole core could offer several advantages. These methyl groups can enhance the solubility of the compound in organic solvents, which is crucial for solution-based fabrication processes of large-area electronic devices. Furthermore, the steric hindrance introduced by the methyl groups might prevent close packing of the molecules in the solid state, potentially reducing aggregation-caused quenching of fluorescence and improving the efficiency of OLEDs.
A hypothetical data table outlining the potential photophysical properties of 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl- based on analogous compounds is presented below. It is important to note that these are projected values and require experimental verification.
| Property | Projected Value | Significance in Optoelectronics |
| Absorption Maximum (λmax) | ~350-400 nm | Determines the range of light the material can absorb in solar cells. |
| Emission Maximum (λem) | ~450-500 nm (Blue-Green) | Dictates the color of light emitted in an OLED. |
| Fluorescence Quantum Yield | > 0.5 | A high quantum yield is essential for efficient light emission. |
| HOMO Level | ~ -5.5 eV | Influences hole injection and transport. |
| LUMO Level | ~ -2.5 eV | Influences electron injection and transport. |
Role in Self-Healing Materials and Smart Polymers
The concept of self-healing materials, which can autonomously repair damage, is a rapidly advancing field. The incorporation of specific chemical functionalities into polymer backbones can enable this property. While no studies have directly implicated 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl- in self-healing applications, the isoxazole ring itself presents interesting chemical possibilities.
The nitrogen-oxygen bond within the isoxazole ring is known to be susceptible to cleavage under certain conditions, such as mechanical stress or UV irradiation. This bond scission could potentially generate reactive species that can then reform, leading to a healing mechanism. This is a principle behind some mechanochemical self-healing systems where mechanical force triggers a chemical reaction to repair the material.
Furthermore, the biisoxazole structure could be functionalized with groups that can participate in reversible covalent bonding, a common strategy for creating self-healing polymers. For example, the introduction of hydroxyl or amine groups could allow the molecule to act as a cross-linker in a polymer network, with the potential for these cross-links to reform after being broken.
The development of self-healing copolymer coatings with antimicrobial functions demonstrates the versatility of incorporating functional molecules into polymer matrices to achieve multiple desired properties. nih.gov In these systems, dynamic hydrogen bonds and covalent interactions contribute to the healing process. nih.gov It is conceivable that a functionalized derivative of 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl- could be integrated into such a polymer system to contribute to its self-healing capabilities.
A table summarizing the potential roles of this biisoxazole derivative in smart polymers is provided below.
| Potential Role | Mechanism | Example of a Related System |
| Mechanophore | Stress-induced cleavage of the isoxazole ring, followed by recombination. | Dihalocyclopropane mechanophores that undergo ring-opening upon tension to form new cross-links. dtic.mil |
| Reversible Cross-linker | Functionalized biisoxazole units forming reversible covalent bonds within a polymer network. | Diels-Alder reactions used to create highly cross-linked materials that can self-heal through retro-Diels-Alder reactions. dtic.mil |
| Component of a Dynamic Polymer Network | Incorporation into a polymer backbone to introduce dynamic bonds that can break and reform. | Polymers with dynamic hydrogen bonds that allow for healing upon scratching. nih.gov |
Future Research Directions and Emerging Paradigms in 4,4 Biisoxazole, 3,3 ,5,5 Tetramethyl Chemistry
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry and Materials Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and materials science. For 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl-, these computational tools offer a pathway to rapidly accelerate the discovery of new derivatives and applications.
Future research will likely focus on developing ML models trained on datasets of known isoxazole (B147169) compounds to predict the physicochemical properties, biological activities, and material characteristics of novel, hypothetical derivatives of 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl-. Algorithms such as graph neural networks and deep learning models can analyze structure-property relationships to identify candidates with desired traits, such as high thermal stability, specific electronic properties, or binding affinity to biological targets, thereby guiding synthetic efforts more efficiently.
Table 1: Potential Applications of AI/ML in 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl- Research
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Property Prediction | Using quantitative structure-activity relationship (QSAR) and other models to predict electronic, optical, and biological properties of new derivatives. | Prioritizes the synthesis of high-potential compounds for specific applications (e.g., electronics, medicine). |
| Retrosynthesis Planning | Algorithmic design of synthetic pathways to target molecules based on known chemical reactions. | Accelerates the creation of complex biisoxazole-based structures and reduces development costs. |
| Materials Discovery | In silico screening of virtual libraries of biisoxazole derivatives to identify candidates for advanced materials like polymers or metal-organic frameworks. | Expands the application scope of the biisoxazole core into materials science. |
| Reaction Optimization | Predicting optimal reaction conditions (temperature, solvent, catalyst) to maximize yield and minimize byproducts. | Improves the efficiency and sustainability of synthesizing biisoxazole compounds. |
Exploration of Bio-Inspired and Biomimetic Applications and Materials
The isoxazole ring is a privileged scaffold in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.,,, A significant future direction is to explore whether 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl- can serve as a core for developing new therapeutic agents.
Research could focus on designing derivatives that mimic the structure or function of natural bioactive molecules. The rigid biisoxazole core provides a stable, well-defined three-dimensional structure that can be functionalized to interact with specific biological targets like enzymes or receptors. For instance, by adding appropriate functional groups, derivatives could be designed as bivalent ligands capable of binding to two receptor sites simultaneously, a strategy known to enhance potency and selectivity.
The diverse biological roles of known isoxazoles suggest several avenues for exploration. Investigating the anticancer potential of new derivatives against various cell lines, or their activity as enzyme inhibitors in pathways related to inflammation or neurological disorders, could yield novel drug candidates.
Advanced Characterization Techniques for In Situ and Operando Studies
To fully understand and optimize the synthesis and performance of materials derived from 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl-, advanced characterization techniques are essential. Future research should move beyond conventional post-synthesis analysis and employ in situ and operando methods to observe chemical and physical processes in real-time.
In situ studies involve monitoring a system under relevant reaction conditions, while operando studies do so while simultaneously measuring the system's activity or performance. For example, using in situ NMR or Raman spectroscopy during the synthesis of a biisoxazole derivative could allow researchers to identify transient intermediates and gain a deeper understanding of the reaction mechanism. This knowledge is critical for optimizing reaction conditions to improve yields and selectivity.
When biisoxazole-based materials are used in applications like catalysis or as components in electronic devices, operando characterization is invaluable. Techniques like operando X-ray diffraction or spectroscopy could be used to monitor changes in the crystal structure of a biisoxazole-based metal-organic framework during a catalytic reaction, correlating structural dynamics with catalytic activity.
Sustainable Synthesis and Life Cycle Assessment of Biisoxazole Derivatives
Modern chemistry places a strong emphasis on sustainability and green principles. A key future direction for biisoxazole chemistry is the development of environmentally benign synthetic methods. Research has already demonstrated that some substituted isoxazoles can be synthesized efficiently in aqueous media, avoiding the use of volatile and often toxic organic solvents. Applying such green chemistry approaches to the synthesis of 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl- and its derivatives would be a significant advancement. This could involve exploring water-based cycloaddition reactions or employing microwave-assisted synthesis to reduce reaction times and energy consumption.
Expanding the Scope of Biisoxazole-Based Ligands for Complex Architectures
The rigid, N,N'-bidentate nature of the 4,4'-biisoxazole core makes it an excellent candidate for use as a ligand in coordination chemistry. An analogous compound, 3,3′,5,5′-tetramethyl-4,4′-bipyrazole, has been successfully used to create a variety of porous coordination polymers (PCPs) and metal-organic frameworks (MOFs) with transition metals like Zn(II), Co(II), Cd(II), and Cu(II).
A major avenue for future research is to investigate 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl- as a ligand for creating similar complex architectures. The replacement of the pyrazole's N-H groups with the isoxazole's oxygen atoms introduces different electronic and steric properties, which could lead to novel network topologies and material properties. Solvothermal reactions between the biisoxazole ligand and various metal salts could yield new PCPs with high thermal stability and permanent porosity.
These new materials could have applications in gas storage, separation, and heterogeneous catalysis. The structural characteristics of the bipyrazole-based polymers provide a valuable roadmap for this exploratory research.
Table 2: Comparison of 3,3′,5,5′-Tetramethyl-4,4′-bipyrazolato Metal Complexes (as a model for Biisoxazole Research)
| Metal Ion | Compound Formula | Crystal System | Network Structure | Key Feature | Reference |
|---|---|---|---|---|---|
| Zn(II) | [Zn(Me₄BPZ)] | Tetragonal | 3-D porous network | Isostructural to [M(BPZ)], contains square-shaped channels. | |
| Co(II) | [Co(Me₄BPZ)] | Tetragonal | 3-D porous network | Isostructural to the Zn(II) analogue, thermally robust. | |
| Cd(II) | [Cd(Me₄BPZ)] | Orthorhombic | 3-D nonporous network | Tetrahedral Cd(II) ions arranged in homochiral helices. | |
| Cu(II) | [Cu(Me₄BPZ)] | Tetragonal | 3-D porous framework | Comprises square Cu₄ nodes linked to eight neighbors. |
Development of Novel Catalytic Systems Based on Biisoxazole Complexes
Building upon the creation of biisoxazole-based coordination complexes and polymers, a logical next step is to explore their catalytic potential. Transition metal complexes containing heterocyclic ligands are widely used as catalysts in organic synthesis.
Future research could investigate the activity of discrete molecular complexes of 4,4'-Biisoxazole, 3,3',5,5'-tetramethyl- with metals like palladium, nickel, or copper in cross-coupling reactions. The electronic properties imparted by the biisoxazole ligand could modulate the reactivity of the metal center, potentially leading to catalysts with unique selectivity.
Furthermore, the porous coordination polymers discussed in the previous section could function as highly effective heterogeneous catalysts. The uniform, accessible pores could allow substrate molecules to diffuse to the metal active sites within the framework, while the solid nature of the catalyst would facilitate easy separation and recycling. These potential biisoxazole-based MOFs could be tested in a range of catalytic reactions, such as oxidations, reductions, and carbon-carbon bond-forming reactions.
Q & A
Q. What are the common synthetic routes for 4,4'-Biisoxazole derivatives, and how do reaction conditions influence product yields?
The synthesis of biisoxazole derivatives often employs [3+2]-cycloaddition reactions between nitrile oxides and electron-rich alkynes or 1,3-diketones. For example, metal-free cycloaddition under mild conditions (e.g., aqueous media) avoids halogenated solvents and improves scalability . However, solubility challenges of reactants (e.g., trifluoromethyl-substituted diketones) can lead to incomplete reactions, necessitating solvent optimization (e.g., DMSO or ethanol) to enhance yields . Reaction parameters such as temperature, base selection (e.g., triethylamine), and stoichiometric ratios must be systematically screened to mitigate side reactions.
Q. How can solubility issues of reactants impact the synthesis of 4,4'-Biisoxazole derivatives, and what strategies mitigate these challenges?
Low solubility of reactants in water or polar solvents can result in unreacted starting materials and reduced yields. For instance, 4,4,4-trifluoro-1-phenyl-1,3-butanedione exhibited poor aqueous solubility, leading to trace product formation . Strategies include:
- Using co-solvents (e.g., DMSO/water mixtures) to enhance reactant dispersion.
- Refluxing in high-boiling solvents (e.g., ethanol or acetonitrile) to increase reaction efficiency.
- Functionalizing reactants with hydrophilic groups (e.g., methoxy or amino) to improve compatibility with polar media.
Q. What spectroscopic and crystallographic techniques are critical for confirming the structure of 4,4'-Biisoxazole derivatives?
Key methods include:
- X-ray crystallography to resolve molecular geometry and intermolecular interactions, as demonstrated for dihydroisoxazole derivatives .
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to identify substituent patterns and confirm regioselectivity in cycloaddition reactions .
- Mass spectrometry (HRMS or ESI-MS) to verify molecular weight and purity, particularly for nitro or halogenated analogs.
Advanced Research Questions
Q. What methodologies resolve contradictions in reported reaction yields for 4,4'-Biisoxazole derivatives under varying substituent effects?
Discrepancies in yields often arise from electronic and steric effects of substituents. For example, electron-withdrawing groups (e.g., trifluoromethyl) reduce reactivity in cycloadditions due to decreased alkyne nucleophilicity . Advanced approaches include:
- Computational modeling (DFT or MD simulations) to predict substituent effects on transition states.
- In situ monitoring (e.g., FTIR or Raman spectroscopy) to track intermediate formation and optimize reaction timelines.
- Design of experiments (DoE) frameworks to statistically evaluate interactions between variables (e.g., solvent polarity, temperature).
Q. How can the scalability of 4,4'-Biisoxazole synthesis be optimized without halogenated solvents, and what are the energetic implications?
Scalable synthesis requires solvent systems with low toxicity and high recyclability. A metal-free [3+2] cycloaddition using nitrile oxides and alkynes in non-halogenated solvents (e.g., ethyl acetate or THF) achieves gram-scale production . Energetic properties, such as detonation velocity and sensitivity, are influenced by nitro or methyl nitrate functionalization, which can be tuned via post-synthetic modifications (e.g., nitration of methyl groups) .
Q. How are 4,4'-Biisoxazole derivatives integrated into high-performance polymer composites, and what experimental parameters ensure stability?
Biisoxazole-based polymers are valued for thermal stability and mechanical strength. For example, co-curing polyimide with poly(p-phenylene benzobisoxazole) enhances energy storage density and cycling stability in dielectric materials . Critical parameters include:
- Stoichiometric control during polycondensation to prevent cross-linking defects.
- Curing temperature profiles (e.g., stepwise heating to 300°C) to optimize crystallinity.
- Additive screening (e.g., diamines or dianhydrides) to balance flexibility and rigidity.
Data Contradiction and Reproducibility
Q. How should researchers address inconsistencies in biological activity data for biisoxazole analogs?
While 1,2,4-triazole derivatives show antimicrobial and anti-inflammatory activity , biisoxazole analogs require rigorous pharmacological validation. Strategies include:
- Dose-response assays to establish IC₅₀ values across multiple cell lines.
- Metabolic stability tests (e.g., liver microsome assays) to assess bioavailability.
- Crystallographic studies to correlate bioactivity with molecular conformation, as seen in dihydroisoxazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
